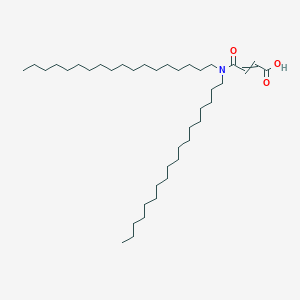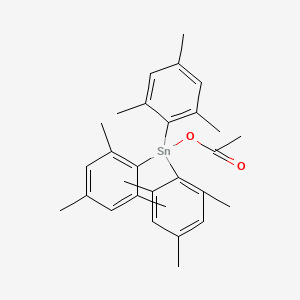
(Acetyloxy)tris(2,4,6-trimethylphenyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Acetyloxy)tris(2,4,6-trimethylphenyl)stannane is an organotin compound with the molecular formula C30H36O2Sn It is characterized by the presence of three 2,4,6-trimethylphenyl groups attached to a central tin atom, which is also bonded to an acetyloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Acetyloxy)tris(2,4,6-trimethylphenyl)stannane typically involves the reaction of tris(2,4,6-trimethylphenyl)stannane with acetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyloxy group. The general reaction scheme is as follows:
Tris(2,4,6-trimethylphenyl)stannane+Acetic anhydride→this compound+Acetic acid
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically conducted in a controlled environment to ensure high purity and yield. The use of automated systems and continuous flow reactors can enhance efficiency and consistency in production.
化学反応の分析
Types of Reactions
(Acetyloxy)tris(2,4,6-trimethylphenyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The acetyloxy group can be replaced by other nucleophiles, leading to the formation of different organotin compounds.
Oxidation Reactions: The compound can be oxidized to form tin oxides or other higher oxidation state tin compounds.
Reduction Reactions: Reduction can lead to the formation of lower oxidation state tin compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, alcohols, and amines. The reactions are typically carried out in the presence of a base to facilitate nucleophilic attack.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various organotin derivatives depending on the nucleophile used.
Oxidation Reactions: Products include tin oxides and other oxidized tin species.
Reduction Reactions: Products include reduced tin compounds with lower oxidation states.
科学的研究の応用
(Acetyloxy)tris(2,4,6-trimethylphenyl)stannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
作用機序
The mechanism of action of (Acetyloxy)tris(2,4,6-trimethylphenyl)stannane involves its interaction with various molecular targets. The acetyloxy group can undergo hydrolysis, releasing acetic acid and forming reactive intermediates that can interact with biological molecules. The tin atom can coordinate with different ligands, influencing the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
(Acetyloxy)triphenylstannane: Similar structure but with phenyl groups instead of 2,4,6-trimethylphenyl groups.
Tris(2,4,6-trimethylphenyl)stannane: Lacks the acetyloxy group, affecting its reactivity and applications.
Tributylphenylstannane: Contains butyl groups instead of 2,4,6-trimethylphenyl groups, leading to different chemical properties.
Uniqueness
(Acetyloxy)tris(2,4,6-trimethylphenyl)stannane is unique due to the presence of the acetyloxy group and the bulky 2,4,6-trimethylphenyl groups
特性
CAS番号 |
60514-18-3 |
|---|---|
分子式 |
C29H36O2Sn |
分子量 |
535.3 g/mol |
IUPAC名 |
tris(2,4,6-trimethylphenyl)stannyl acetate |
InChI |
InChI=1S/3C9H11.C2H4O2.Sn/c3*1-7-4-8(2)6-9(3)5-7;1-2(3)4;/h3*4-5H,1-3H3;1H3,(H,3,4);/q;;;;+1/p-1 |
InChIキー |
HVBNDFPVSCFJGO-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=C(C(=C1)C)[Sn](C2=C(C=C(C=C2C)C)C)(C3=C(C=C(C=C3C)C)C)OC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



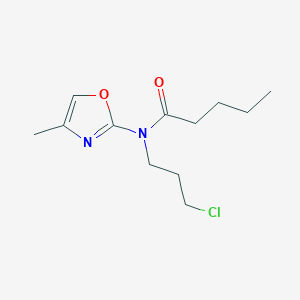
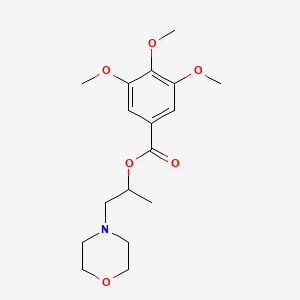

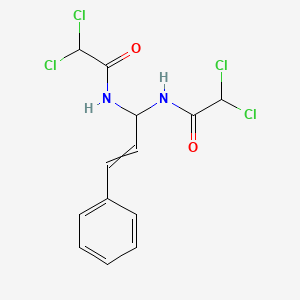
![2-(4-Bromo-3-methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14621879.png)
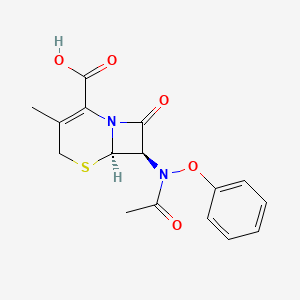
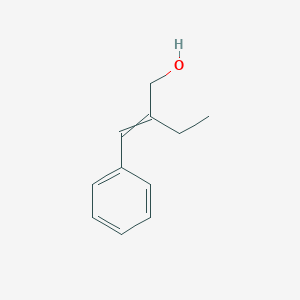

![4-[(2-Hydroxy-5-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14621905.png)

